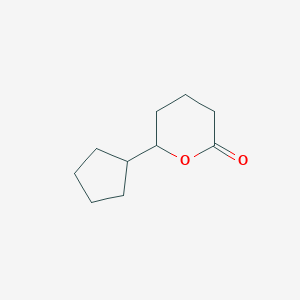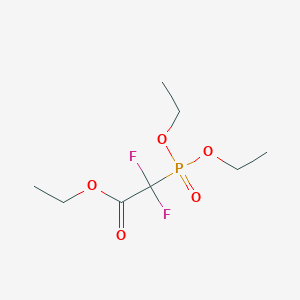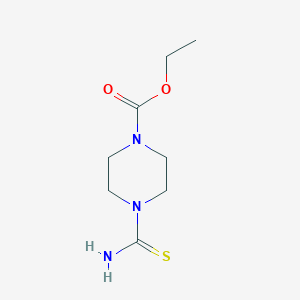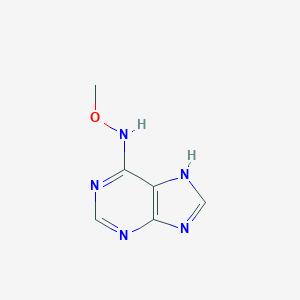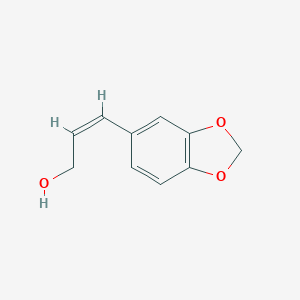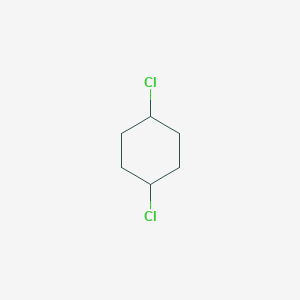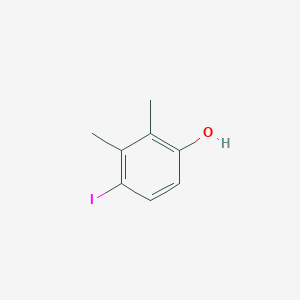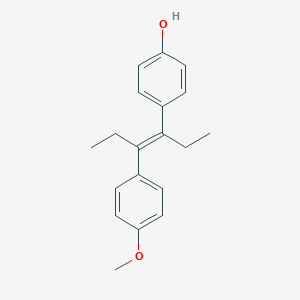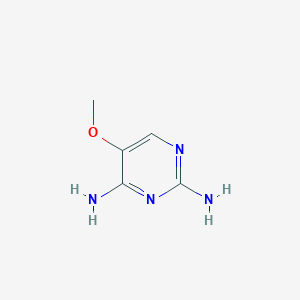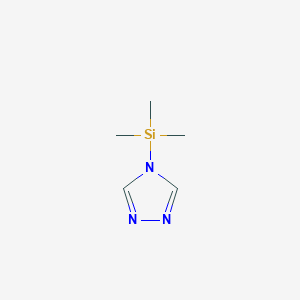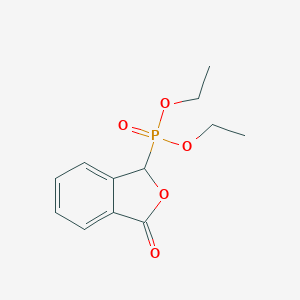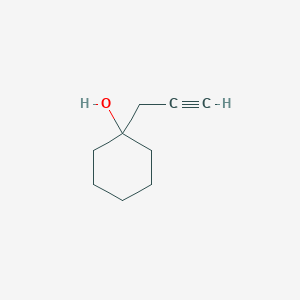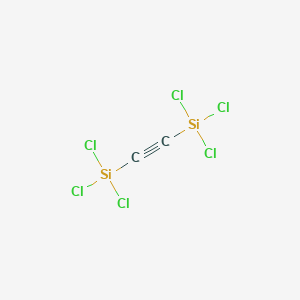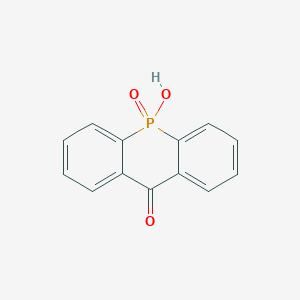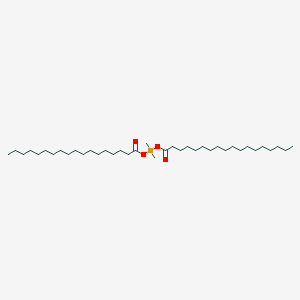
Dimethylsilylene distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is a type of organosilicon compound that is synthesized through a complex process and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of dimethylsilylene distearate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Biochemische Und Physiologische Effekte
Dimethylsilylene distearate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethylsilylene distearate in lab experiments is its ability to act as a surfactant. This makes it useful in the preparation of nanoparticles, which are commonly used in drug delivery and imaging. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one of the main limitations of using dimethylsilylene distearate is its insolubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dimethylsilylene distearate. One area of interest is its potential use in the development of new antibiotics. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of dimethylsilylene distearate and its potential applications in various fields such as drug delivery, catalysis, and imaging.
Conclusion:
In conclusion, dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is synthesized through a complex process and has been found to have several biochemical and physiological effects. Its potential applications in various fields such as drug delivery, catalysis, and imaging make it a promising candidate for further research.
Synthesemethoden
Dimethylsilylene distearate is synthesized through a complex process that involves the reaction of stearic acid with chlorodimethylsilane in the presence of a catalyst. The reaction produces dimethylsilylene distearate as a white, waxy solid that is insoluble in water and has a melting point of 70-73°C.
Wissenschaftliche Forschungsanwendungen
Dimethylsilylene distearate has been extensively studied for its potential applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, which are used in various fields such as drug delivery, catalysis, and imaging. It is also used as a lubricant in the manufacture of polymers and plastics. Additionally, dimethylsilylene distearate has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
18856-04-7 |
|---|---|
Produktname |
Dimethylsilylene distearate |
Molekularformel |
C38H76O4Si |
Molekulargewicht |
625.1 g/mol |
IUPAC-Name |
[dimethyl(octadecanoyloxy)silyl] octadecanoate |
InChI |
InChI=1S/C38H76O4Si/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(39)41-43(3,4)42-38(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
InChI-Schlüssel |
IAJABPQCIRWNLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
18856-04-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



